(3-(tert-Butyl)-5-methylphenyl)boronic acid (3-(tert-Butyl)-5-methylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 193905-93-0
VCID: VC20927574
InChI: InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3
SMILES: B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O
Molecular Formula: C11H17BO2
Molecular Weight: 192.06 g/mol

(3-(tert-Butyl)-5-methylphenyl)boronic acid

CAS No.: 193905-93-0

Cat. No.: VC20927574

Molecular Formula: C11H17BO2

Molecular Weight: 192.06 g/mol

* For research use only. Not for human or veterinary use.

(3-(tert-Butyl)-5-methylphenyl)boronic acid - 193905-93-0

Specification

CAS No. 193905-93-0
Molecular Formula C11H17BO2
Molecular Weight 192.06 g/mol
IUPAC Name (3-tert-butyl-5-methylphenyl)boronic acid
Standard InChI InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3
Standard InChI Key XWWPIVKWAIMBMU-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O

Introduction

Physical and Chemical Properties

(3-(tert-Butyl)-5-methylphenyl)boronic acid possesses distinct physical and chemical properties that define its behavior in various chemical processes and applications. Understanding these properties is essential for predicting its reactivity and handling characteristics.

Structural Properties

The compound features a phenyl ring with two substituents: a tert-butyl group at position 3 and a methyl group at position 5. The boronic acid group (-B(OH)₂) is directly attached to the phenyl ring. This structural arrangement influences its reactivity and physical characteristics.

Basic Chemical Data

The following table summarizes the key physical and chemical properties of (3-(tert-Butyl)-5-methylphenyl)boronic acid:

PropertyValueSource
CAS Number193905-93-0
Molecular FormulaC₁₁H₁₇BO₂
Molecular Weight192.06 g/mol
PubChem CID2773308
Hydrogen Bond Donor Count2
XLogP32
Physical StateSolid (presumed)-
The compound possesses two hydroxyl groups as part of its boronic acid functionality, giving it hydrogen-bonding capabilities that influence its solubility and interaction with other molecules. The XLogP3 value of 2 suggests moderate lipophilicity, which affects its solubility profile in different solvents .

Applications and Reactivity

(3-(tert-Butyl)-5-methylphenyl)boronic acid has several important applications in organic synthesis, particularly in cross-coupling reactions. Its reactivity is determined by the boronic acid functional group and influenced by the electronic and steric effects of the tert-butyl and methyl substituents.

Suzuki-Miyaura Coupling

The primary application of (3-(tert-Butyl)-5-methylphenyl)boronic acid is likely in Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides to form new carbon-carbon bonds. The reaction typically proceeds under palladium catalysis in the presence of a base.
Based on the reactivity of similar compounds, the coupling conditions might involve:

  • Palladium catalysts such as PdCl₂(PPh₃)₂

  • Bases like Na₂CO₃ or Ba(OH)₂

  • Solvents such as DME (1,2-dimethoxyethane), THF, or mixed aqueous systems

  • Temperatures of 80-100°C
    For example, the related compound (3,5-Di-tert-butylphenyl)boronic acid undergoes Suzuki coupling with various aryl halides using PdCl₂(PPh₃)₂ as catalyst and Na₂CO₃ as base in DME/water at 100°C .

SupplierPackage SizePurityPriceAvailabilitySource
Aladdin Scientific250 mg98%$52.908-12 weeks
Aladdin Scientific1 g98%$174.908-12 weeks
Alchem Pharmtech, Inc.1 g, 10 g, 100 g, 1 kg97+%Not specifiedNot specified
A.J ChemicalsNot specifiedNot specifiedNot specifiedNot specified
United States BiologicalNot specifiedNot specifiedNot specifiedNot specified
The extended production time (8-12 weeks) mentioned by Aladdin Scientific suggests that the compound is not routinely stocked but manufactured upon order, potentially due to specialized synthesis requirements or limited demand .

Comparison with Related Compounds

Comparing (3-(tert-Butyl)-5-methylphenyl)boronic acid with structurally similar compounds provides insight into how subtle structural differences affect physical properties and reactivity.

Comparison with (3,5-Di-tert-butylphenyl)boronic acid

(3,5-Di-tert-butylphenyl)boronic acid (CAS: 197223-39-5) is a closely related compound that differs only in having a second tert-butyl group instead of a methyl group at the 5-position.

Property(3-(tert-Butyl)-5-methylphenyl)boronic acid(3,5-Di-tert-butylphenyl)boronic acidSource
Molecular FormulaC₁₁H₁₇BO₂C₁₄H₂₃BO₂
Molecular Weight192.06 g/mol234.14 g/mol
CAS Number193905-93-0197223-39-5
Steric BulkModerateHigh-
Expected SolubilityHigherLower-
The additional tert-butyl group in (3,5-Di-tert-butylphenyl)boronic acid likely increases its steric hindrance and lipophilicity compared to (3-(tert-Butyl)-5-methylphenyl)boronic acid, potentially affecting its reactivity in coupling reactions and other transformations.

Other Related Boronic Acids

The search results mention several other structurally related boronic acids:

  • 3-tert-Butylphenylboronic acid (CAS: 560132-24-3)

  • (4-(tert-Butyl)phenyl)boronic acid (CAS: 123324-71-0)

  • (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS: 169126-64-1)
    These compounds share similar structural features but differ in the substitution pattern of the aromatic ring. The similarity score between these compounds and (3,5-Di-tert-butylphenyl)boronic acid ranges from 0.91 to 0.98, indicating significant structural resemblance .

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